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Compound of Interest

Compound Name: Diacetone acrylamide

Cat. No.: B1201945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Diacetone Acrylamide (DAAM), a versatile monomer employed in a wide range of

applications, including the formulation of hydrogels, coatings, and adhesives. The following

sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopic data, offering insights into its molecular structure and functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of Diacetone Acrylamide provide definitive

information about its proton and carbon environments.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Diacetone Acrylamide, typically recorded in deuterated chloroform

(CDCl₃) at 500 MHz, exhibits distinct signals corresponding to the different types of protons

present in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Diacetone Acrylamide
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~6.0-6.3 m 2H CH₂=CH-

~5.5-5.7 m 1H CH₂=CH-

~2.7 s 2H -C(CH₂)₂-

~2.2 s 3H CH₃-C=O

~1.4 s 6H -C(CH₃)₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

key chemical shifts for Diacetone Acrylamide are summarized below.

Table 2: ¹³C NMR Spectroscopic Data for Diacetone Acrylamide

Chemical Shift (δ) ppm Assignment

~208 C=O (ketone)

~165 C=O (amide)

~131 CH₂=CH-

~126 CH₂=CH-

~57 -C(CH₃)₂-

~50 -CH₂-

~32 CH₃-C=O

~29 -C(CH₃)₂-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The FTIR spectrum of Diacetone Acrylamide
reveals characteristic absorption bands.[1]

Table 3: FTIR Spectroscopic Data for Diacetone Acrylamide

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3280 N-H stretch Amide

~3088 =C-H stretch Alkene

~2899 C-H stretch (aliphatic) Alkane

~1718 C=O stretch Ketone

~1622 C=O stretch (Amide I) Amide

~1556 C=C stretch Alkene

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 10-20 mg of Diacetone Acrylamide in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Transfer the solution into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition:
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The ¹H NMR spectrum is typically acquired on a 500 MHz spectrometer.[1]

Standard acquisition parameters are used, including a sufficient number of scans to achieve

a good signal-to-noise ratio.

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 125

MHz.

Proton decoupling is employed to simplify the spectrum, resulting in single lines for each

unique carbon atom.

A sufficient number of scans and a suitable relaxation delay are used to ensure the detection

of all carbon signals, including quaternary carbons.

The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

FTIR Spectroscopy Protocol
Sample Preparation (Thin Film Method):

Dissolve a small amount of solid Diacetone Acrylamide in a volatile solvent such as

acetone or methylene chloride.[2]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.[2]

FTIR Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
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The acquired spectrum is typically presented in terms of transmittance or absorbance.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for Diacetone Acrylamide.
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Caption: Experimental workflow for spectroscopic analysis of Diacetone Acrylamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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